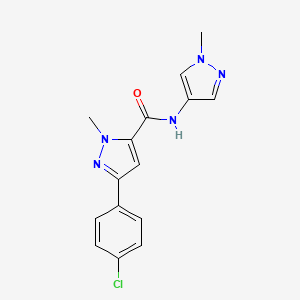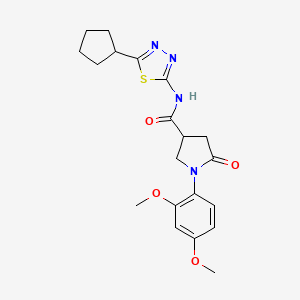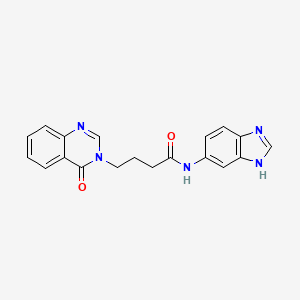![molecular formula C24H31N3O2 B11005023 1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]ethanone](/img/structure/B11005023.png)
1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}-2-[4-(1H-PYRROL-1-YL)TETRAHYDRO-2H-PYRAN-4-YL]-1-ETHANONE is a complex organic compound with a unique structure that combines piperazine, pyrrole, and tetrahydropyran moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}-2-[4-(1H-PYRROL-1-YL)TETRAHYDRO-2H-PYRAN-4-YL]-1-ETHANONE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Piperazine Moiety: This can be achieved by reacting an appropriate amine with a halogenated precursor under basic conditions.
Introduction of the Pyrrole Ring: This step involves the reaction of a suitable pyrrole derivative with the intermediate formed in the previous step.
Formation of the Tetrahydropyran Ring: This can be accomplished through cyclization reactions involving appropriate diol or ether precursors.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
1-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}-2-[4-(1H-PYRROL-1-YL)TETRAHYDRO-2H-PYRAN-4-YL]-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrrole rings, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}-2-[4-(1H-PYRROL-1-YL)TETRAHYDRO-2H-PYRAN-4-YL]-1-ETHANONE has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological or psychiatric disorders.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological processes, including enzyme interactions and receptor binding.
Industrial Applications:
Mechanism of Action
The mechanism of action of 1-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}-2-[4-(1H-PYRROL-1-YL)TETRAHYDRO-2H-PYRAN-4-YL]-1-ETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Cyclohexyl {4- [4-nitro-2- (1H-pyrrol-1-yl)phenyl]piperazino}methanone
- 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzaldehyde
Uniqueness
1-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}-2-[4-(1H-PYRROL-1-YL)TETRAHYDRO-2H-PYRAN-4-YL]-1-ETHANONE is unique due to its combination of piperazine, pyrrole, and tetrahydropyran rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H31N3O2 |
|---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-2-(4-pyrrol-1-yloxan-4-yl)ethanone |
InChI |
InChI=1S/C24H31N3O2/c28-23(21-24(10-19-29-20-11-24)27-13-4-5-14-27)26-17-15-25(16-18-26)12-6-9-22-7-2-1-3-8-22/h1-9,13-14H,10-12,15-21H2/b9-6+ |
InChI Key |
OCJZRQHVNUTNNL-RMKNXTFCSA-N |
Isomeric SMILES |
C1COCCC1(CC(=O)N2CCN(CC2)C/C=C/C3=CC=CC=C3)N4C=CC=C4 |
Canonical SMILES |
C1COCCC1(CC(=O)N2CCN(CC2)CC=CC3=CC=CC=C3)N4C=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2E)-5-(4-fluorobenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11004949.png)
![3-(6-chloro-1H-indol-1-yl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B11004950.png)

![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(5-methyl-1H-indol-1-yl)propanamide](/img/structure/B11004967.png)

![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]tetrazolo[1,5-a]pyridine-6-carboxamide](/img/structure/B11004975.png)
![N-cyclopropyl-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-isoleucinamide](/img/structure/B11004981.png)

![(2S)-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}(phenyl)ethanoic acid](/img/structure/B11004987.png)

![N-{[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norleucyl-L-methionine](/img/structure/B11005003.png)
![N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide](/img/structure/B11005010.png)
![1-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}-L-proline](/img/structure/B11005012.png)
![2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-2,3-dihydro-1H-isoindol-1-one](/img/structure/B11005013.png)
